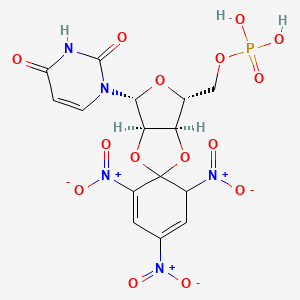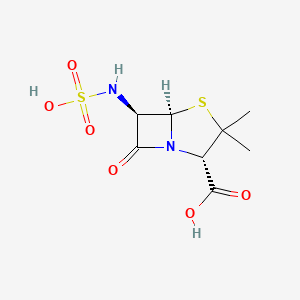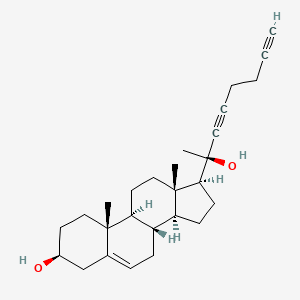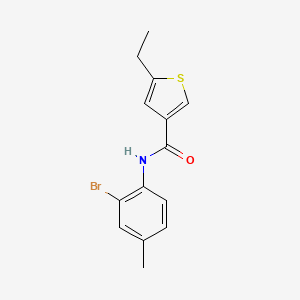![molecular formula C12H14F3NO2 B1201402 Glicina, N-[1-metil-2-[3-(trifluorometil)-fenil]etil] CAS No. 61471-64-5](/img/structure/B1201402.png)
Glicina, N-[1-metil-2-[3-(trifluorometil)-fenil]etil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was widely used as an appetite suppressant and anti-obesity drug in the 1990s. The compound has a molecular formula of C12H14F3NO2 and a molecular weight of 261.24 g/mol.
Aplicaciones Científicas De Investigación
Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on serotonin release and its potential use in treating neurological disorders.
Medicine: Previously used as an appetite suppressant and anti-obesity drug. Current research focuses on its potential use in treating conditions like epilepsy and depression.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane to form 1-(3-(trifluoromethyl)phenyl)-2-nitropropene. This intermediate is then reduced to 1-(3-(trifluoromethyl)phenyl)-2-aminopropane using a suitable reducing agent such as lithium aluminum hydride. Finally, the amino group is reacted with chloroacetic acid to yield Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl].
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group in the intermediate stages can be achieved using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, palladium catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Amides, sulfonamides.
Mecanismo De Acción
The compound exerts its effects by acting as a serotonin-releasing agent. It increases the release of serotonin from presynaptic neurons into the synaptic cleft, enhancing serotonergic neurotransmission. This action is mediated through the interaction with serotonin transporters and vesicular monoamine transporters, leading to increased serotonin levels in the brain.
Comparación Con Compuestos Similares
®-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid: Another compound with a trifluoromethyl group, used in optical resolution and as a chiral auxiliary.
Indole-3-acetic acid: A plant hormone with a similar acetic acid functional group, used in plant growth regulation.
Uniqueness: Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is unique due to its potent serotonin-releasing properties and its historical use as an appetite suppressant. Its trifluoromethyl group imparts distinct pharmacological properties, making it a valuable compound in both research and therapeutic applications.
Propiedades
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBLDCIXRNHSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977036 |
Source


|
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61471-64-5 |
Source


|
| Record name | 1-(3-Trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061471645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
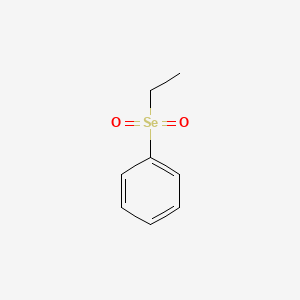
![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)

